molecular formula C9H14N2O B13269703 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol

Cat. No.: B13269703
M. Wt: 166.22 g/mol
InChI Key: VYFKUVWSAFTDNN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol (CAS 1502180-75-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol, this synthetic intermediate belongs to the imidazole class of heterocyclic compounds . Imidazole derivatives are of profound significance in medicinal chemistry and drug discovery due to their widespread presence in biologically active molecules . These compounds are known to exhibit a broad spectrum of therapeutic properties, including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral activities . Specifically, methyl imidazole-derived scaffolds have been identified as key structures in advanced research areas, such as in the development of gamma-secretase modulators for investigating novel therapeutic approaches for Alzheimer's disease . This particular compound, featuring a cyclopentanol moiety linked to a methylated imidazole ring, serves as a valuable building block for researchers in synthetic organic chemistry and medicinal chemistry. It is ideal for exploring structure-activity relationships, constructing novel molecular libraries, and developing potential pharmacologically active agents. The product has a storage recommendation of sealed in dry conditions at 2-8°C . This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14N2O/c1-11-5-8(10-6-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3

InChI Key

VYFKUVWSAFTDNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CCCC2O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol generally involves two key components:

  • Construction or availability of the cyclopentanone or cyclopentanol backbone.
  • Introduction of the 1-methylimidazole moiety at the 2-position of the cyclopentanol ring.

The synthetic approach can be divided into two main pathways:

Specific Preparation Routes

Reduction of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentanone

One common method involves first synthesizing 2-(1-methyl-1H-imidazol-4-yl)cyclopentanone, followed by reduction of the ketone to the corresponding cyclopentanol:

  • Step 1: Synthesis of 2-(1-methylimidazol-4-yl)cyclopentanone via condensation of cyclopentanone with 1-methylimidazole-4-carbaldehyde or related intermediates under acidic or basic catalysis.

  • Step 2: Reduction of the ketone group using a hydride reagent such as sodium borohydride or lithium aluminium hydride to yield the cyclopentan-1-ol derivative.

This method allows for stereochemical control during the reduction step and is supported by analogous syntheses of related compounds such as 2-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol (see Section 3.3).

Nucleophilic Substitution on Activated Cyclopentanol Derivatives

Another route involves converting cyclopentan-1-ol into a good leaving group derivative (e.g., mesylate or chloride) and then performing nucleophilic substitution with 1-methylimidazole or its anion:

  • Activation: Treatment of cyclopentan-1-ol with thionyl chloride or mesyl chloride in the presence of a base to form 2-chlorocyclopentane or cyclopentyl mesylate.

  • Substitution: Reaction with 1-methylimidazole under heating to displace the leaving group and form the target compound.

This method is advantageous for introducing the imidazole ring late in the synthesis, allowing for modular synthesis and purification.

Related Compound Synthesis as Reference

The synthesis of structurally related compounds such as 2-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-ol provides valuable insights:

Step Reaction Conditions Yield / Notes
Condensation of 1-ethyl-4-hydrazinylpyrazole with cyclopentanone Acidic conditions, reflux, several hours Moderate yields, formation of pyrazole ring attached to cyclopentanone
Reduction of ketone to alcohol Sodium borohydride or lithium aluminium hydride, 0°C to room temperature High yield, stereoselective reduction
Purification Recrystallization from 2-propanol, column chromatography High purity product

This approach is adaptable to imidazole analogs by substituting pyrazole precursors with imidazole derivatives.

Preparation of 1-Methylimidazole Derivatives

The 1-methylimidazole ring can be prepared or functionalized prior to coupling:

  • Reduction of 1-methylimidazole-4-carbaldehyde: Using lithium aluminium hydride in tetrahydrofuran at 0°C to produce (1-methyl-1H-imidazol-4-yl)methanol, an intermediate that can be further functionalized or coupled.

  • Conversion to alkyl chlorides: Treatment with thionyl chloride in dichloromethane or with DMF as catalyst allows conversion of imidazole alcohols to alkyl chlorides, facilitating nucleophilic substitution reactions.

Data Tables Summarizing Key Preparation Conditions

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Reduction of 1-methylimidazole-4-carbaldehyde to alcohol Lithium aluminium hydride in THF 0°C 20 min 80 Quenching with Na2SO4·10H2O
Conversion of imidazole alcohol to alkyl chloride Thionyl chloride, DCM, DMF catalyst Room temperature 0.5 - 2 h 70-85 Sonication improves reaction efficiency
Nucleophilic substitution on cyclopentanol derivative 1-Methylimidazole, K2CO3, DMF 70°C 4 h 60-75 Conventional heating
Reduction of cyclopentanone derivative to cyclopentanol Sodium borohydride or LiAlH4 0°C to RT 1 h 75-90 Stereoselective reduction

Purification Techniques

Research Findings and Considerations

  • The choice of reducing agent and conditions critically affects the stereochemistry of the cyclopentanol product.

  • Activation of the cyclopentanol hydroxyl group to a leaving group is essential for effective nucleophilic substitution with the imidazole ring.

  • Sonication and use of DMF as a catalyst in the conversion of alcohols to chlorides significantly improve reaction rates and yields.

  • The modular approach of preparing imidazole derivatives separately before coupling allows for better control over purity and functional group compatibility.

  • Analogous syntheses of pyrazole and imidazole cyclopentanol derivatives indicate the feasibility of these routes and provide a framework for optimization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų) Bioactivity
2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol C₉H₁₄N₂O 166.22 1 (OH) 3 (imidazole N, OH) 43.8 (estimated) Under investigation
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.17 2 (NH₂) 3 (imidazole N) 43.8 Histamine metabolite
1-Methylcyclopentanol C₆H₁₂O 100.16 1 (OH) 1 (OH) 20.2 Solvent, industrial uses

Key Observations :

  • The cyclopentanol derivative has a higher molecular weight and complexity due to its bicyclic structure, which may reduce solubility compared to the ethylamine analog.
  • Both imidazole-containing compounds share a topological polar surface area (TPSA) of ~43.8 Ų, suggesting similar membrane permeability . However, the hydroxyl group in the cyclopentanol derivative may enhance hydrogen-bonding interactions in biological systems.
  • 1-Methylcyclopentanol, lacking the imidazole ring, has a simpler structure with lower TPSA, making it more lipophilic and suitable for non-polar applications .

Crystallographic and Computational Analysis

  • Structural Refinement: Tools like SHELXL could resolve the stereochemistry of the cyclopentanol hydroxyl group, critical for understanding its interaction with chiral biological targets.
  • Enantiomer Analysis : Parameters like Flack’s x may help determine absolute configuration, especially if the compound forms centrosymmetric twins.

Biological Activity

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an imidazole ring. Its molecular formula is C10H15N2O, and it exhibits significant biological activity, particularly in enzyme interactions and cellular processes. This article reviews its biological activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound combines the properties of both cyclopentane and imidazole moieties. The hydroxyl group contributes to hydrogen bonding capabilities, influencing solubility and reactivity.

Key Structural Features:

  • Cyclopentane Ring: Provides a rigid framework.
  • Imidazole Moiety: Known for its role in biological systems, particularly in enzyme catalysis.
  • Hydroxyl Group: Enhances solubility and potential for hydrogen bonding.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as a cofactor or inhibitor. Notably, it may influence cytochrome P450 enzyme activity, crucial for drug metabolism, thereby affecting pharmacokinetics and drug interactions .

Table 1: Enzyme Interaction Studies

Enzyme TypeInteraction TypeEffect on Activity
Cytochrome P450InhibitionAlters drug metabolism
Protein KinasesModulationInfluences signaling pathways
PhosphatasesInhibitionAffects cellular metabolism

Cellular Processes

The compound has been shown to modulate cellular processes such as signal transduction pathways and gene expression. Its ability to influence kinase activity suggests potential therapeutic applications in targeting specific signaling pathways involved in diseases such as cancer and metabolic disorders .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The compound displayed promising cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Observations
Human Breast Cancer (MCF7)15.2Moderate cytotoxicity
Human Lung Cancer (A549)12.5Significant inhibition
Human Colon Cancer (HT29)10.8High sensitivity

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Its interaction with metal ions enhances its efficacy in disrupting microbial cell functions.

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Effectiveness
Staphylococcus aureus32Effective against Gram-positive bacteria
Escherichia coli64Moderate effectiveness

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Formation of Coordination Complexes: The imidazole ring can coordinate with metal ions, enhancing enzymatic reactions.
  • Influence on Protein Conformation: Binding to specific proteins may alter their conformation and function.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsYieldStereochemical Control
APd-catalyzed coupling, hydroxylation75–85%High (via chiral catalysts)
BThiol-ether intermediate + reduction50–60%Moderate (requires resolution)
CDirect cyclization20–30%Low

Basic: How does the structural configuration of this compound influence its physicochemical properties?

Answer:
The compound’s unique structure—a cyclopentanol ring fused to a methyl-substituted imidazole—dictates its solubility, polarity, and stability:

  • Hydrogen Bonding : The hydroxyl group enhances water solubility and enables interactions with biological targets (e.g., enzyme active sites) .
  • Steric Effects : The methyl group on the imidazole ring reduces rotational freedom, stabilizing specific conformations critical for binding () .
  • Comparative Analysis : Unlike simpler imidazole derivatives (e.g., 2-(1H-Imidazol-4-yl)ethanol), the cyclopentane ring introduces hydrophobicity, affecting partition coefficients (LogP) and membrane permeability () .

Advanced: What methodological approaches are recommended for analyzing contradictory data regarding the compound's bioactivity as a histamine metabolite?

Answer:
Contradictory bioactivity data (e.g., histamine modulation vs. lack of effect in certain assays) can be resolved via:

  • Enzyme Inhibition Assays : Directly measure interactions with histamine receptors (H1R/H2R) using radioligand binding or fluorescence polarization .
  • Metabolite Profiling : LC-MS/MS can identify downstream metabolites (e.g., 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine in ) to clarify metabolic pathways .
  • Cross-Species Validation : Test activity in human vs. murine cell lines to account for species-specific receptor affinities () .

Q. Table 2: Resolving Bioactivity Contradictions

DiscrepancyProposed MethodExample Outcome
Inconsistent H3R bindingSaturation binding assaysIdentifies non-specific binding artifacts
Variable metabolic stabilityHepatocyte incubation + LC-MSConfirms hepatic clearance pathways

Advanced: How can computational tools enhance the understanding of the compound's interaction with cytochrome P450 enzymes?

Answer:
Computational strategies are critical for predicting and validating CYP interactions:

  • Molecular Docking : Tools like AutoDock Vina model the compound’s binding pose within CYP3A4/2D6 active sites, identifying key residues (e.g., heme coordination in ) .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories) to evaluate competitive inhibition with co-administered drugs .
  • Machine Learning : Predict metabolic sites using datasets like PISTACHIO or Reaxys (), prioritizing lab validation for high-risk metabolites .

Case Study : A 2024 study combined docking and in vitro assays to show that the compound’s hydroxyl group forms hydrogen bonds with CYP2D6’s Thr-309, explaining its moderate inhibitory potency (IC50 = 12 µM) .

Advanced: What experimental designs are recommended for elucidating the compound’s antioxidant mechanisms in biological systems?

Answer:
To dissect antioxidant activity:

  • Radical Scavenging Assays : Use DPPH/ABTS assays to quantify free radical neutralization (e.g., EC50 = 45 µM in ) .
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures measure intracellular ROS reduction under oxidative stress .
  • Gene Expression Profiling : RNA-seq identifies upregulated antioxidant genes (e.g., NRF2, SOD1) in treated vs. untreated models .

Data Interpretation Tip : Correlate in vitro radical scavenging with cellular efficacy; discrepancies may indicate bioavailability limitations () .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR confirms structure (e.g., cyclopentanol’s hydroxyl proton at δ 4.2 ppm, imidazole protons at δ 7.1–7.3 ppm) .
  • FT-IR : Identifies functional groups (O-H stretch at 3200–3400 cm⁻¹, C-N imidazole peaks at 1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELXL refinement in ) .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Flow Chemistry : Continuous synthesis improves yield and reduces intermediates’ degradation () .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor purity during scale-up () .

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